molecular formula C13H16O3 B12536736 2,4-Hexanedione, 5-methoxy-5-phenyl-, (5S)- CAS No. 832688-60-5

2,4-Hexanedione, 5-methoxy-5-phenyl-, (5S)-

Cat. No.: B12536736
CAS No.: 832688-60-5
M. Wt: 220.26 g/mol
InChI Key: SZQCEJPBOQESCL-ZDUSSCGKSA-N
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Description

2,4-Hexanedione, 5-methoxy-5-phenyl-, (5S)- is a chemical compound with the molecular formula C13H16O3 It is a derivative of hexanedione, featuring a methoxy group and a phenyl group at the 5th position

Properties

CAS No.

832688-60-5

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

(5S)-5-methoxy-5-phenylhexane-2,4-dione

InChI

InChI=1S/C13H16O3/c1-10(14)9-12(15)13(2,16-3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3/t13-/m0/s1

InChI Key

SZQCEJPBOQESCL-ZDUSSCGKSA-N

Isomeric SMILES

CC(=O)CC(=O)[C@](C)(C1=CC=CC=C1)OC

Canonical SMILES

CC(=O)CC(=O)C(C)(C1=CC=CC=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Hexanedione, 5-methoxy-5-phenyl-, (5S)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 2,4-hexanedione as a precursor, which undergoes a series of reactions including methoxylation and phenylation at the 5th position. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of 2,4-Hexanedione, 5-methoxy-5-phenyl-, (5S)- may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality control and consistency of the compound produced.

Chemical Reactions Analysis

Types of Reactions

2,4-Hexanedione, 5-methoxy-5-phenyl-, (5S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2,4-Hexanedione, 5-methoxy-5-phenyl-, (5S)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Hexanedione, 5-methoxy-5-phenyl-, (5S)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include binding to active sites, altering enzyme activity, and modulating signal transduction processes. These interactions can lead to changes in cellular functions and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Hexanedione: A simpler analog without the methoxy and phenyl groups.

    5-Methoxy-2,4-hexanedione: Lacks the phenyl group.

    5-Phenyl-2,4-hexanedione: Lacks the methoxy group.

Uniqueness

2,4-Hexanedione, 5-methoxy-5-phenyl-, (5S)- is unique due to the presence of both methoxy and phenyl groups at the 5th position, which confer distinct chemical and physical properties

Biological Activity

2,4-Hexanedione, 5-methoxy-5-phenyl-, (5S)- is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

  • Molecular Formula : C13H16O3
  • Molecular Weight : 220.268 g/mol
  • IUPAC Name : 2,4-Hexanedione, 5-methoxy-5-phenyl-, (5S)-

Mechanisms of Biological Activity

The biological activity of 2,4-Hexanedione, 5-methoxy-5-phenyl-, (5S)- is primarily attributed to its interaction with various biological molecules:

  • Enzyme Interaction : The compound has been shown to inhibit or modulate the activity of enzymes involved in metabolic pathways. This suggests potential applications in drug development targeting specific metabolic disorders.
  • Receptor Binding : It may bind to cellular receptors, affecting signal transduction pathways and influencing cellular responses.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity, making it a candidate for further investigation in the field of infectious diseases.

Table 1: Summary of Biological Activities

Activity Description Reference
Enzyme InhibitionModulates metabolic enzyme activity
Antimicrobial EffectsExhibits potential antimicrobial properties
Neurotoxic EffectsRelated compounds show neurotoxic effects in vitro

Case Study: Neurotoxicity

Research on related compounds such as 2,5-Hexanedione has demonstrated significant neurotoxic effects in vitro. In studies involving dorsal root ganglia cultures from chick embryos, concentrations as low as 0.25% led to massive alterations in glial cells without affecting neurons directly. This raises concerns regarding the safety and potential neurotoxic effects of similar compounds like 2,4-Hexanedione .

Comparative Analysis with Similar Compounds

Comparative studies with compounds such as N-[3-(2-Aminophenyl)-3-oxopropyl]acetamide reveal that while both compounds share structural similarities, their biological activities can differ significantly due to variations in functional groups and molecular interactions .

Table 2: Comparison with Similar Compounds

Compound Biological Activity Unique Features
2,4-Hexanedione, 5-methoxy-5-phenyl-, (5S)-Enzyme modulation, antimicrobialMethoxy and phenyl substituents
N-[3-(2-Aminophenyl)-3-oxopropyl]acetamideAntimicrobialAminophenyl and acetamide groups

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